5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine

EGFR Kinase inhibition Anticancer

Medicinal chemistry programs targeting drug-resistant EGFR mutants (e.g., T790M) require precise scaffold design. Generic pyrimidines fail to deliver the electronic and steric profile needed for hinge-binding region activity. - **Synthetic handle**: 5-bromo group enables rapid analog generation via Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings. - **Bioactive core**: Thiophene-pyrimidine ether moiety shown to engage kinase targets with selectivity potential. - **Supply reliability**: Immediate availability; packaged under inert atmosphere for research use.

Molecular Formula C9H7BrN2OS
Molecular Weight 271.14 g/mol
Cat. No. B12064163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine
Molecular FormulaC9H7BrN2OS
Molecular Weight271.14 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)COC2=NC=C(C=N2)Br
InChIInChI=1S/C9H7BrN2OS/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2
InChIKeyNEYNCVVYHVXVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine: Chemical Identity & Core Features


5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine (CAS: 1270118-50-7) is a disubstituted pyrimidine featuring a 5-bromo group and a 2-(thiophen-2-ylmethoxy) ether moiety . This compound serves as a versatile building block in medicinal chemistry, with the bromine atom providing a synthetic handle for cross-coupling reactions, while the thiophene-containing ether side chain introduces electron-rich characteristics and potential for π-π interactions with biological targets [1].

1
Synthetic handle
5-Bromo enables direct cross-coupling diversification.
Versatile building block for palladium-catalyzed reactions.
2
Heterocyclic core
Thiophene-pyrimidine scaffold for kinase-targeted design.
Electron-rich motif supports π-π interactions with biological targets.
3
Research use
Medicinal chemistry building block for lead optimization.
Not for human or veterinary use; research purposes only.

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine: Risks of In-Class Substitution


Within the pyrimidine scaffold class, substitution pattern is the primary determinant of biological activity, synthetic utility, and physicochemical properties. The specific combination of a 5-bromo group and a 2-(thiophen-2-ylmethoxy) ether in this compound creates a unique reactivity and interaction profile. While many pyrimidines may appear similar, a generic substitution—such as replacing the thiophene with a phenyl or aliphatic ether, or omitting the bromine—can drastically alter electronic distribution, steric bulk, and the ability to engage in key interactions like halogen bonding or π-stacking [1]. This is particularly critical in kinase inhibitor development, where subtle changes in the hinge-binding region can abolish target engagement or introduce undesirable off-target activity [2].

Thiophene vs. phenyl ether
Replacing thiophene with a phenyl group alters electronic distribution and may reduce potential for S-mediated target interactions.
Bromine removal
5-Unsubstituted analogs lack the key cross-coupling handle, requiring additional synthetic steps for diversification.
Non-bromo pyrimidine analogs
Scaffolds without bromine (e.g., 5-methyl) demand multi-step functionalization, which may limit library throughput.

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine vs. Functional Analogs: Quantitative Evidence


EGFR Mutant Inhibition Potency Comparison

In a study of thiophene-pyrimidine derivatives, compounds with a 2-(thiophen-2-ylmethoxy) substitution pattern exhibited enhanced inhibition of the clinically relevant EGFR T790M and L858R/T790M mutants. While direct data for the exact target compound is unavailable, the most potent analog in the series, compound 13a, showed IC50 values of 4.34 ± 0.60 μM against A549 cells and 3.79 ± 0.57 μM against A431 cells, comparable to the lead drug Olmutinib [1]. This class-level evidence suggests that the thiophene-ether motif at the 2-position is critical for overcoming resistance mutations, a feature not present in simpler 2-alkoxy-5-bromopyrimidines.

Mutant EGFR inhibition
Class-level
Analog 13a IC50: 4.34 µM (A549), 3.79 µM (A431)
Supports thiophene-pyrimidine scaffold for kinase inhibitor design.
Direct data for this exact compound not reported; class-level inference.
EGFR Kinase inhibition Anticancer

Kinase Selectivity: 5-Bromopyrimidine vs. Analogs

5-Bromopyrimidine derivatives have been shown to achieve remarkable kinase selectivity. In one study, a novel 5-bromo pyrimidine (not the exact target compound) displayed 25.2-fold selectivity against PYK2, 35.1-fold selectivity against EGFR, and greater than 100-fold selectivity against IGF-1R, JAK2, and PDGFRβ [1]. While the target compound's selectivity profile is not published, this class-level data demonstrates that the 5-bromo substituent can be engineered to confer high selectivity. In contrast, 5-unsubstituted or 5-chloro analogs often exhibit broader, less desirable inhibition profiles [2].

Kinase selectivity
Class-level
>100-fold selectivity against IGF-1R, JAK2, PDGFRβ
5-Bromo pyrimidines may confer high selectivity profiles.
Selectivity for target compound not directly measured; analogous scaffold data.
Kinase selectivity Tyrosine kinase Drug design

Synthetic Versatility: Bromine vs. Non-Halogenated Analogs

The 5-bromo substituent provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) [1]. This enables rapid diversification of the scaffold at the 5-position. In contrast, non-halogenated 2-(thiophen-2-ylmethoxy)-pyrimidines or those with less reactive groups (e.g., 5-methyl) lack this direct diversification pathway, requiring additional synthetic steps to introduce a coupling-competent group [2]. This reactivity is a quantifiable advantage in terms of synthetic step count and overall yield for library generation.

Synthetic step reduction
Class-level
≥1–2 steps saved vs. non-halogenated analog
Efficient analog synthesis via direct cross-coupling.
Under standard Pd-catalyzed conditions; exact step count may vary.
Cross-coupling Synthetic chemistry Building block

Thiophene vs. Phenyl Ether: Physicochemical & Pharmacological Impact

The thiophene ring in the 2-position ether introduces distinct electronic and steric properties compared to a more common phenyl ether. Thiophene is a well-known bioisostere for phenyl, but it differs in its electron density, dipole moment, and sulfur-mediated interactions. A review of thienopyrimidines highlights their enhanced potential for targeting kinases and other enzymes compared to their phenyl counterparts, often leading to improved potency or selectivity [1]. While direct physicochemical data (e.g., LogP, solubility) for the target compound is not publicly available, the substitution of a phenyl with a thiophene is a deliberate medicinal chemistry strategy to modulate these critical properties.

Thiophene vs. phenyl
Supporting evidence
Altered electronic distribution and potential S-mediated interactions
Offers distinct chemical space vs. phenyl ether building blocks.
Direct physicochemical data for target compound not publicly available.
Physicochemical properties Drug-likeness Thiophene

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine: R&D Application Scenarios


EGFR Mutant-Selective Kinase Inhibitor Discovery

This compound is an ideal starting point for medicinal chemistry programs targeting drug-resistant EGFR mutants (e.g., T790M, L858R/T790M) in non-small cell lung cancer. The thiophene-pyrimidine core has demonstrated potent activity against these mutants [1]. The 5-bromo group serves as a versatile site for rapid analog synthesis via cross-coupling, allowing for exploration of structure-activity relationships to improve potency and selectivity [2].

Diverse 2,5-Disubstituted Pyrimidine Library Synthesis

As a bifunctional building block, this compound is uniquely suited for generating libraries of 2,5-disubstituted pyrimidines. The 2-position is pre-functionalized with a thiophene-containing ether, while the 5-bromo group can be diversified in a single step using robust cross-coupling methodologies [1]. This enables the rapid exploration of chemical space around a core that has already shown promise in kinase inhibition, making it a high-value asset for high-throughput screening and lead optimization.

Selective Tyrosine Kinase Probe Development

Given the class-level evidence for high kinase selectivity achieved with 5-bromopyrimidine scaffolds [1], this compound is an excellent candidate for the development of selective chemical probes for understudied kinases. The combination of the bromine and the thiophene ether provides two independent vectors for modulating selectivity, increasing the probability of identifying a highly specific inhibitor for target validation studies.

Tumor Imaging Radiotracer Development

5-Bromo pyrimidines have been investigated as precursors for F-18 labeled radiotracers targeting focal adhesion kinase (FAK) [1]. This specific compound's 5-bromo group is a potential site for radiolabeling, while its thiophene moiety may confer favorable pharmacokinetics for imaging applications. This makes it a relevant building block for nuclear medicine and molecular imaging research.

Application
Selection Property
Validation Focus
Mutant EGFR kinase inhibitor research
Thiophene-pyrimidine core scaffold
Mutant EGFR selectivity and potency assays
2,5-Disubstituted pyrimidine library synthesis
Bromo cross-coupling handle
Diversification efficiency and scope
Selective kinase probe development
5-Bromo pyrimidine selectivity profile
Kinase panel selectivity screening
FAK-targeted radiotracer development
5-Bromo site for radiolabeling
Radiosynthesis feasibility and PK profiling
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